
5-Fluorochroman-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorochroman-3-carboxylic acid is an organic compound that belongs to the class of fluorinated carboxylic acids It is characterized by a chroman ring structure with a fluorine atom at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Fluorochroman-3-carboxylic acid can be synthesized through several methods. One common approach involves the fluorination of chroman-3-carboxylic acid. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds via electrophilic fluorination, where the fluorine atom is introduced at the 5-position of the chroman ring.
Another method involves the cyclization of 5-fluoro-2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst, followed by decarboxylation to yield this compound. This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high efficiency and yield. Additionally, the use of environmentally friendly fluorinating agents and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluorochroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The fluorine atom in the chroman ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Quinones, hydroxy derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Compounds
5-Fluorochroman-3-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the preparation of more complex fluorinated compounds, which are valuable in various chemical reactions and processes. The incorporation of fluorine often enhances the stability and reactivity of the resulting compounds, making them suitable for further functionalization in synthetic pathways.
Biological Research
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Fluorinated compounds are known to enhance biological activity due to the electronegativity of fluorine, which can influence molecular interactions within biological systems.
In a study evaluating the pharmacokinetics of related fluorinated compounds, it was observed that the presence of fluorine significantly affected the compounds' biopersistence and metabolic stability . This characteristic is particularly beneficial in drug development, where prolonged action is often desired.
Pharmaceutical Applications
Pharmaceutical Intermediate
The compound is being investigated as a pharmaceutical intermediate due to its ability to enhance pharmacokinetic properties. Fluorinated carboxylic acids are known to improve drug bioavailability and metabolic stability, which are critical factors in drug design.
For example, its derivatives have shown promise in treating various conditions, including cancer and infections. The mechanism of action often involves inhibiting specific enzymes or pathways that are pivotal in disease progression .
Material Science
Development of Advanced Materials
In materials science, this compound is utilized in developing advanced materials such as polymers and coatings. The presence of fluorine imparts unique properties like hydrophobicity and chemical resistance, making these materials suitable for diverse industrial applications.
Case Studies
1. Pharmacokinetic Studies
A study focused on the pharmacokinetics of this compound revealed its biopersistence after repeated exposure to related compounds. The research highlighted that the compound's elimination half-life was approximately one year in various tissues, indicating its potential for long-term therapeutic effects .
2. Anticancer Activity Assessment
In vitro studies assessing the anticancer properties of this compound derivatives demonstrated significant inhibitory effects against cancer cell lines. These findings underscore the compound's potential as a lead structure for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 5-Fluorochroman-3-carboxylic acid depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s interaction with molecular targets, such as enzymes or receptors. This can lead to increased binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
In medicinal chemistry, the compound may act by inhibiting specific enzymes or signaling pathways involved in disease processes. For example, it could inhibit enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.
Comparison with Similar Compounds
5-Fluorochroman-3-carboxylic acid can be compared with other fluorinated carboxylic acids and chroman derivatives:
5-Fluorochroman-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position. This positional isomer may exhibit different chemical and biological properties.
5-Fluoro-2-hydroxybenzoic acid: Another fluorinated carboxylic acid with a hydroxyl group. It is used in similar applications but may have different reactivity due to the presence of the hydroxyl group.
Chroman-3-carboxylic acid: Lacks the fluorine atom, which can significantly alter its chemical and biological properties compared to this compound.
The uniqueness of this compound lies in the combination of the fluorine atom and the chroman ring structure, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
5-Fluorochroman-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing its synthesis, pharmacological effects, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characteristics
This compound is derived from chroman derivatives, which are known for their diverse biological activities. The synthesis typically involves the introduction of a fluorine atom at the 5-position of the chroman ring, followed by carboxylation at the 3-position. Recent advancements in synthetic methodologies have improved yields and purity, facilitating further biological evaluations .
2.1 Anti-inflammatory Activity
Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, certain derivatives demonstrated IC50 values against COX-2 comparable to existing anti-inflammatory drugs like celecoxib .
Table 1: Inhibition Potency of this compound Derivatives Against COX Enzymes
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
2.2 Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects by modulating neurotransmitter systems, particularly through interactions with NMDA receptors . It has been observed that this compound can enhance the efficacy of conventional antiepileptic drugs while exhibiting minimal side effects at lower doses.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Cyclooxygenase Inhibition: By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
- NMDA Receptor Modulation: The compound acts as an antagonist at the glycine site of NMDA receptors, potentially influencing synaptic plasticity and neuroprotection .
4. Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- A study demonstrated its effectiveness in reducing inflammation in carrageenan-induced paw edema models in rats, indicating a strong anti-inflammatory response .
- Another investigation into its neuroprotective properties revealed that it significantly raised convulsive thresholds when administered in conjunction with other antiepileptic drugs, suggesting a synergistic effect .
5. Conclusion
The biological activity of this compound showcases its potential as a therapeutic agent with anti-inflammatory and neuroprotective properties. Ongoing research is necessary to fully elucidate its mechanisms and optimize its pharmacological profiles for clinical applications.
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
5-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H9FO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-3,6H,4-5H2,(H,12,13) |
InChI Key |
GNFIMZHLKPANIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C(=CC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.